molecular formula C20H25F3N6O3 B1676103 PKC-theta inhibitor CAS No. 736048-65-0

PKC-theta inhibitor

Katalognummer B1676103
CAS-Nummer: 736048-65-0
Molekulargewicht: 454.4 g/mol
InChI-Schlüssel: HKOWATVSFKRXRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PKC-theta inhibitor is a serine/threonine kinase that belongs to the novel PKC subfamily . It is highly expressed in skeletal muscle cells, platelets, and T lymphocytes, where it controls several essential cellular processes such as survival, proliferation, and differentiation . PKC-theta inhibitor has been extensively studied for its role in the immune system, where its translocation to the immunological synapse plays a critical role in T cell activation .


Synthesis Analysis

The synthesis of PKC-theta inhibitors involves the use of structure-based drug design . A novel PKC-theta inhibitor (nPKC-θi2) was developed that specifically inhibits nuclear translocation of PKC-theta without interrupting normal signaling in healthy T cells .


Molecular Structure Analysis

The PKC family, which includes the PKC-theta inhibitor, is classified into three subfamilies based on their structure and ability to respond to calcium and/or diacylglycerol (DAG) . The novel PKC-theta isoform is different from other PKC isoforms since its physiological expression is limited to a few types of cells .


Chemical Reactions Analysis

PKC-theta inhibitor 1 is the PKC-theta inhibitor with a Ki value of 6 nM, and it inhibits IL-2 production in vivo with an IC50 of 0.19 μM . PKC-theta inhibitor 1 demonstrates a reduction of symptoms in a mouse model of multiple sclerosis .

Wissenschaftliche Forschungsanwendungen

Inhibition for Asthma Treatment

A study by Cole et al. (2008) illustrates the development of PKC-theta inhibitors as a strategy for treating asthma. The identification and optimization of 4-arylamino-3-pyridinecarbonitrile as a PKC-theta inhibitor underscore its potential in mitigating lung inflammation and airway hyperresponsiveness, central aspects of asthma pathology. This approach showcases the therapeutic promise of PKC-theta inhibition in respiratory diseases (Cole et al., 2008).

Molecular Modeling for Immunosuppressive Agents

Meng et al. (2018) conducted molecular modeling studies to identify tricyclic triazinone analogues as potential PKC-theta inhibitors. Their work emphasizes the importance of PKC-theta in T cell pathway dysregulation and immune diseases, suggesting that selective inhibition could yield immunosuppressive agents with minimal side effects. This research contributes to the ongoing effort to develop more targeted therapies for immune modulation (Meng, Feng, & Ren, 2018).

Cardiovascular Protection

Li et al. (2011) explored the role of PKC-theta in myocardial ischemia/reperfusion injury, demonstrating that selective inhibition protects mouse hearts. Their findings indicate that PKC-theta activation significantly contributes to myocardial damage following ischemia and that its inhibition can offer cardioprotective effects, suggesting a potential application in the treatment of coronary heart diseases (Li, Chambron, & Jin, 2011).

Anticancer Therapy

Hofmann (2004) discussed the role of PKC isozymes, including PKC-theta, in cell proliferation, differentiation, and tumorigenesis. Although PKC inhibitors were initially considered for their potential to prevent carcinogenesis, the complexity of PKC isoform functions necessitates a nuanced approach. Selective inhibition of PKC-theta and other isoforms presents a promising strategy for anticancer therapy, especially considering PKC's involvement in various stages of tumor progression and metastasis (Hofmann, 2004).

Safety And Hazards

The safety data sheet for PKC-theta inhibitor 1 suggests that medical attention is required if inhaled . If breathing is difficult, the victim should be moved into fresh air .

Zukünftige Richtungen

The recent development and application of PKC-theta inhibitors in the context of autoimmune diseases could benefit the emergence of treatment for cancers in which PKC-theta has been implicated . A compound precision designed by Exscientia and in-licensed by Bristol Myers Squibb in August 2021, has entered Phase 1 clinical trials in the United States .

Eigenschaften

IUPAC Name

4-N-[[4-(aminomethyl)cyclohexyl]methyl]-5-nitro-2-N-[[2-(trifluoromethoxy)phenyl]methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F3N6O3/c21-20(22,23)32-17-4-2-1-3-15(17)11-26-19-27-12-16(29(30)31)18(28-19)25-10-14-7-5-13(9-24)6-8-14/h1-4,12-14H,5-11,24H2,(H2,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOWATVSFKRXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)CNC2=NC(=NC=C2[N+](=O)[O-])NCC3=CC=CC=C3OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PKC-theta inhibitor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PKC-theta inhibitor
Reactant of Route 2
Reactant of Route 2
PKC-theta inhibitor
Reactant of Route 3
Reactant of Route 3
PKC-theta inhibitor
Reactant of Route 4
PKC-theta inhibitor
Reactant of Route 5
PKC-theta inhibitor
Reactant of Route 6
PKC-theta inhibitor

Citations

For This Compound
171
Citations
SW Tas, MJ Vervoordeldonk, N Hajji, M May… - Arthritis Research & …, 2005 - Springer
… Results Intra-articular injection of the T-cell specific PKC-theta inhibitor PIF on days 10 and 12 did not result in amelioration of arthritis nor reduced bone erosion. However, …
Number of citations: 5 link.springer.com
H Lee, SL Siedlak, X Zhu, MA Smith… - Alzheimer's & …, 2010 - Wiley Online Library
Background Background: Insulin mediates important processes in neurons including glucose uptake, synaptic transmission, and learning. Recent studies suggest that impaired insulin …
Z Li, CS Abdullah, ZQ Jin - 2013 - Wiley Online Library
… of deactivation of mature T cells on myocardial ischemia/reperfusion (IR) injury was elucidated with two approaches: Pharmacological inhibition with a selective PKC theta inhibitor (…
Number of citations: 0 faseb.onlinelibrary.wiley.com
E Park, AN Patel - Biochemical and biophysical research communications, 2010 - Elsevier
… The PKC-theta inhibitor is expected to inhibit PKC-delta, in addition to the original target, since the two PKCs share significant sequence identity (information provided by the drug …
Number of citations: 15 www.sciencedirect.com
A Philippidis - GEN Edge, 2023 - liebertpub.com
EXS4318, a potentially first-in-class selective Protein kinase C (PKC) theta inhibitor, is the first clinical candidate to emerge from the initial small molecule AI-based discovery …
Number of citations: 0 www.liebertpub.com
EE Solomou, A Tsanaktsi, V Fertakis, K Dallas… - Blood, 2008 - Elsevier
… We analyzed the effects of rottlerin, a PKC-theta inhibitor, SB203580, a p38 MAPK pathway inhibitor, and PD98059, an ERK pathway inhibitor, on Th17 and Th1/17 cell induction in …
Number of citations: 2 www.sciencedirect.com
A Schrötter, C Schumbrutzki, A Schnabel… - Alzheimer's & …, 2010 - Wiley Online Library
Background APP/APLP1/APLP2-knockout mice demonstrate a cortical dysplasia phenotype. This effect was also described for FE65/FE65L1 knockout mice. However, the underlying …
C Menard, R Quirion - Alzheimer's & Dementia, 2010 - Wiley Online Library
Background Normal aging is associated with impairments in cognition, especially learning and memory. The hippocampus is a brain structure involved in these processes. Thus, aged-…
R Hilhorst, A van den Berg, P Boender, T van Wezel… - Cancers, 2023 - mdpi.com
Simple Summary Recurrent non-medullary thyroid cancer (NMTC) is difficult to treat and therapy options are limited. Of the available compounds, serine/threonine kinase (STK) …
Number of citations: 7 www.mdpi.com
HDI VI, S nitrate Antifungal, E nitrate salt Antifungal… - pdfs.semanticscholar.org
GX15-070 mesylate, Obatoclax Mesylate Bcl-2, Bcl-XL, Mcl-1 inhibitor TW-37, TW37 Bcl-2, Bcl-XL, Mcl-1 inhibitor PD173955-Analogue 1 BCR, ABL1 (ABL) Nilotinib, Tasigna, AMN-107 …
Number of citations: 0 pdfs.semanticscholar.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.